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molecular formula C12H11ClFNO B1508150 4-chloro-1-(5-fluoro-1H-indol-3-yl)-butan-1-one

4-chloro-1-(5-fluoro-1H-indol-3-yl)-butan-1-one

Cat. No. B1508150
M. Wt: 239.67 g/mol
InChI Key: GPNSGYCDYDXWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138174B2

Procedure details

To a magnetically stirred mixture of AlCl3 (25 g, 0.19 mol) in dichloromethane, 4-chloro-butyryl chloride (21 ml, 0.19 mol) was slowly added at 0° C. The resulting mixture was stirred for 30 minutes and 5-fluoro-1H-indole (25 g, 0.19 mol) was slowly added. After stirring for another 30 minutes the formed orange mixture was poured onto concentrated hydrochloric acid (140 ml) and ice (200 ml) to give a pink precipitate. The precipitate was collected by filtration to give pink 4-chloro-1-(5-fluoro-1H-indol-3-yl)-butan-1-one (29 gram, 65% yield). 1H-NMR (400 MHz, DMSO-d6) δ 2.09 (quintet, J=7, 2H), 3.02 (t, J=7, 2H), 3.70 (t, J=7, 2H), 7.07 (dt, J˜9 and 2, 1H), 7.49 (dd, J˜9 and 4, 1H), 7.85 (dd, J˜9 and 2, 1H), 8.41 (d, J˜3, 1H), 12.21 (br s, 1H).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[F:12][C:13]1[CH:14]=[C:15]2[C:19](=[CH:20][CH:21]=1)[NH:18][CH:17]=[CH:16]2.Cl>ClCCl>[Cl:5][CH2:6][CH2:7][CH2:8][C:9]([C:16]1[C:15]2[C:19](=[CH:20][CH:21]=[C:13]([F:12])[CH:14]=2)[NH:18][CH:17]=1)=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
21 mL
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
200 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added at 0° C
STIRRING
Type
STIRRING
Details
After stirring for another 30 minutes the formed orange mixture
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to give a pink precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCCC(=O)C1=CNC2=CC=C(C=C12)F
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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